![molecular formula C14H15NO B3025590 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde CAS No. 423749-16-0](/img/structure/B3025590.png)
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde
Overview
Description
Scientific Research Applications
Chromatographic Separation and Steric Hindrance
Research on sterically hindered N-aryl pyrroles, including 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, has shown the potential for chromatographic separation of enantiomers and studying barriers to racemization. The research involved synthesizing novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and investigating their diastereoisomeric association complexes using spectroscopy and liquid chromatography (Vorkapić-Furač et al., 1989).
Metal-Organic Frameworks and Polymerization
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is also involved in the formation of metal-organic frameworks and catalysis. Aluminum and zinc complexes supported by pyrrole-based ligands, including this compound, have been synthesized, showing efficacy in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Pre-column Derivatization in HPLC Analysis
In analytical chemistry, 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a pre-column derivatization reagent for the HPLC analysis of amino acids. This compound reacts with primary amino groups under mild conditions, optimizing derivatization conditions for quantitative analysis (Gatti et al., 2010).
Magnetic Materials
In the field of magnetic materials, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a derivative of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, has been used as a ligand for paramagnetic transition metal ions. This application has led to the synthesis of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Synthesis of Heterocyclic Compounds
Pyrrole derivatives, including 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde, are integral in synthesizing various heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. Studies on these derivatives have highlighted their role in aldol condensation and as precursors in the synthesis of various heterocyclic structures (Singh et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde are currently unknown. The compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Given the broad range of activities exhibited by pyrrole derivatives, it is likely that this compound interacts with its targets in a complex manner, potentially altering cellular processes or signaling pathways
Result of Action
Given the diverse biological activities of pyrrole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level
properties
IUPAC Name |
2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-4-6-14(7-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEZLVYJTIRCEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358111 | |
Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
423749-16-0 | |
Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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